(2-Chloro-benzyl)-(3-imidazol-1-yl-propyl)-amine
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Overview
Description
(2-Chloro-benzyl)-(3-imidazol-1-yl-propyl)-amine is an organic compound that features a benzyl group substituted with a chlorine atom and an imidazole ring attached via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-benzyl)-(3-imidazol-1-yl-propyl)-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzyl chloride and 3-imidazol-1-yl-propylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Catalysts and Reagents: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The chlorine atom in the benzyl group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, altering its electronic properties.
Common Reagents and Conditions:
Nucleophiles: Sodium azide, potassium cyanide, and amines can be used for substitution reactions.
Oxidizing Agents: Potassium permanganate and hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are common reducing agents.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azides, nitriles, and secondary amines can be formed.
Oxidation Products: Oxidation can lead to the formation of imidazole N-oxides.
Reduction Products: Reduction can yield various reduced forms of the imidazole ring.
Scientific Research Applications
(2-Chloro-benzyl)-(3-imidazol-1-yl-propyl)-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme kinetics and receptor binding assays.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-benzyl)-(3-imidazol-1-yl-propyl)-amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The benzyl group can interact with hydrophobic pockets in receptors, modulating their function.
Comparison with Similar Compounds
- 2-Chlorobenzyl chloride
- 3-Chlorobenzyl chloride
- Benzyl chloride
- 2-Chlorobenzyl bromide
Comparison:
- Uniqueness: (2-Chloro-benzyl)-(3-imidazol-1-yl-propyl)-amine is unique due to the presence of both a chlorobenzyl group and an imidazole ring, which confer distinct chemical and biological properties.
- Chemical Properties: Compared to benzyl chloride, the presence of the chlorine atom and imidazole ring in this compound enhances its reactivity and potential for forming coordination complexes.
- Biological Activity: The imidazole ring in this compound provides additional sites for interaction with biological targets, making it more versatile in medicinal chemistry applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c14-13-5-2-1-4-12(13)10-15-6-3-8-17-9-7-16-11-17/h1-2,4-5,7,9,11,15H,3,6,8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXOSTHHNSNAHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCCN2C=CN=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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